molecular formula C19H17N3OS2 B2912845 3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole CAS No. 670269-80-4

3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole

Cat. No.: B2912845
CAS No.: 670269-80-4
M. Wt: 367.49
InChI Key: RAARVPTUKQWPGE-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes an isoxazole ring, a thienopyrimidine moiety, and a p-tolyl group, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or thioether derivative.

Scientific Research Applications

3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole include other thienopyrimidine derivatives and isoxazole-containing compounds. Examples include:

  • Thieno[2,3-d]pyrimidin-4-yl derivatives
  • Isoxazole derivatives with various substituents

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through various methods that typically involve the coupling of thieno[2,3-d]pyrimidine derivatives with isoxazole moieties. The microwave-enhanced synthesis method has been particularly noted for its efficiency in producing such heterocyclic compounds with good yields .

Anticancer Activity

Research indicates that compounds related to thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines, including HCT-15 and HeLa cells. The IC50 values for some derivatives range from 80 to 200 nM, indicating potent activity against these cell lines . The mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell division and proliferation.

Antiparasitic Activity

A study focusing on the anti-plasmodial activity of thieno[2,3-d]pyrimidine derivatives revealed that certain compounds demonstrated significant efficacy against Plasmodium falciparum. The synthesized derivatives were evaluated for both in vitro anti-plasmodial activity and cytotoxicity, highlighting their potential as therapeutic agents in malaria treatment .

Antiviral Activity

There is emerging evidence suggesting that thieno[2,3-d]pyrimidine derivatives may also possess antiviral properties. Specifically, compounds have been reported to inhibit viral replication in vitro, presenting a potential avenue for the development of antiviral medications targeting viruses like HIV and HCV .

Case Studies

  • Anticancer Efficacy : In a study where various thieno[2,3-d]pyrimidine derivatives were screened for anticancer activity, one compound exhibited an IC50 value of 0.4 µM against porcine brain tubulin polymerization, outperforming traditional chemotherapeutics such as colchicine (IC50 = 7.5 µM) .
  • Anti-Plasmodial Screening : Another study synthesized a series of compounds based on the thieno[2,3-d]pyrimidine scaffold and evaluated their anti-plasmodial activity. Several candidates showed significant inhibition of parasite growth with low cytotoxicity to human cells, suggesting a favorable therapeutic index for further development .

The biological activity of this compound can be attributed to multiple mechanisms:

  • Tubulin Inhibition : Many derivatives disrupt microtubule dynamics by binding to the colchicine site on β-tubulin.
  • DNA Interaction : Some studies suggest that these compounds may also interact with DNA or RNA polymerases, inhibiting replication processes critical for cancer cell proliferation and viral replication.

Data Summary

Activity Type Cell Line/Pathogen IC50/EC50 Values Mechanism
AnticancerHCT-15, HeLa80–200 nMTubulin polymerization inhibition
Anti-PlasmodialPlasmodium falciparumVaries (significant)Cytotoxicity screening
AntiviralHIV/HCVVaries (effective)Viral replication inhibition

Properties

IUPAC Name

3,5-dimethyl-4-[[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS2/c1-11-4-6-14(7-5-11)16-9-25-19-17(16)18(20-10-21-19)24-8-15-12(2)22-23-13(15)3/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAARVPTUKQWPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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